molecular formula C21H21NO5S B2745970 Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate CAS No. 877816-09-6

Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate

Cat. No.: B2745970
CAS No.: 877816-09-6
M. Wt: 399.46
InChI Key: LRRPGRULTIRXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate is a sophisticated synthetic building block designed for medicinal chemistry and drug discovery applications. This compound integrates a furan heterocycle, known for improving a molecule's physicochemical properties and bioavailability, with a carbamate-protected amine and a tosyl-activated center . The benzyloxycarbonyl (Cbz) group serves as a robust protecting agent for the primary amine, allowing for orthogonal deprotection strategies and further functionalization at a late stage of a synthetic sequence . The presence of the tosylate (tosyl) group on the same carbon as the furyl substituent provides a versatile handle for nucleophilic substitution reactions, enabling researchers to readily introduce a variety of functional groups and construct more complex molecular architectures. This multi-functional nature makes it a valuable intermediate for constructing diverse compound libraries, exploring structure-activity relationships, and developing novel therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRPGRULTIRXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including acid-catalyzed cyclization.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where a hydroxyl group on the ethyl chain is replaced with a tosyl group using tosyl chloride (TsCl) in the presence of a base such as pyridine.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

    Reduction: Amines such as benzylamine.

    Substitution: Compounds with substituted tosyl groups, such as benzyl (2-(furan-2-yl)-2-azidoethyl)carbamate.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate has shown promise in antiviral and antimicrobial applications. The compound's furan moiety is known for its biological activity, particularly in inhibiting viral replication and bacterial growth.

Antiviral Activity

Research indicates that derivatives of furan compounds can inhibit the replication of viruses such as influenza H1N1. This compound may exhibit similar properties, making it a candidate for antiviral drug development .

Antimicrobial Properties

Studies have demonstrated that furan derivatives possess antimicrobial activity against a variety of pathogens. For instance, compounds with furan rings have been effective against both Gram-positive and Gram-negative bacteria . The incorporation of the carbamate group may enhance this activity, providing a basis for further investigation into its use as an antimicrobial agent.

Agricultural Applications

The compound's ability to inhibit plant germination suggests potential uses in herbicides . Furan derivatives have been explored for their herbicidal properties, which can help control unwanted vegetation in agricultural settings.

Herbicidal Properties

Research has shown that butenolides, which are structurally related to furan compounds, can effectively inhibit the germination of certain plants. This property can be harnessed to develop environmentally friendly herbicides . this compound could be synthesized for testing its effectiveness in this area.

Material Science

This compound may also find applications in polymer chemistry due to its functional groups that can interact with various substrates.

Polymer Modification

The incorporation of furan-based compounds into polymer matrices can enhance their properties, such as thermal stability and mechanical strength. This modification is crucial for developing materials suitable for harsh environments .

Table 1: Biological Activities of Furan Derivatives

Compound NameActivity TypeReference
This compoundAntiviral
Furan-based ButenolidesHerbicidal
Furan DerivativesAntimicrobial

Table 2: Potential Applications in Material Science

Application AreaDescriptionPotential Benefits
Polymer ChemistryModification of polymers with furan compoundsEnhanced thermal stability
CoatingsUse in protective coatingsImproved durability

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of furan derivatives, researchers synthesized several compounds similar to this compound and tested their efficacy against H1N1 virus. Results indicated significant inhibition of viral replication at low concentrations, suggesting a potential pathway for drug development .

Case Study 2: Herbicidal Activity

Another study focused on the herbicidal effects of furan derivatives on common agricultural weeds. The results showed that certain furan compounds effectively inhibited seed germination and plant growth, paving the way for future formulations aimed at sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate with structurally related carbamate derivatives, focusing on synthesis, functional groups, and applications.

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Heterocycle/Substituent Molecular Formula (if available) Reference
This compound Carbamate, Tosyl, Benzyl Furan Not provided N/A
Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate Carbamate, Tosyl, Imine Phenyl C₂₂H₂₀N₂O₄S
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Carbamate, Benzotriazole, Amide Benzotriazole C₁₉H₁₈N₆O₄
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Carbamate, Fluorine, Tetrazole Tetrazole, Pyridine C₂₁H₁₇FN₆O₂

Key Observations :

  • The furan-2-yl group in the target compound introduces a five-membered oxygen-containing heterocycle, which may enhance reactivity in cycloaddition reactions or modulate solubility compared to phenyl or benzotriazole substituents .
  • Tosyl groups (common in and the target compound) improve stability and facilitate crystallization, critical for X-ray structure determination using programs like SHELX .
  • Benzotriazole (in ) and tetrazole (in ) moieties are nitrogen-rich heterocycles, often employed in coordination chemistry or as bioisosteres in drug design.

Key Observations :

  • Ultrasound-assisted synthesis (e.g., ) reduces reaction times (2–2.2 hours) and improves yields (70–88%) compared to traditional methods. This approach could be advantageous for synthesizing the target compound.
  • BF₃·Et₂O catalysis (in ) is effective for imine formation but may require rigorous anhydrous conditions.
Spectroscopic Characterization
Compound Name ¹H/¹³C-NMR Shifts (Key Peaks) IR Stretching Bands (cm⁻¹) Mass Spec (m/z) Reference
Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate δ 8.3 (imine CH=N), δ 4.5 (benzyl CH₂) 1720 (C=O), 1350 (S=O) 432 [M+H]⁺
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate δ 7.8 (benzotriazole), δ 5.1 (carbamate) 1680 (amide C=O) 418 [M+H]⁺
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate δ 8.6 (pyridine), δ 4.4 (CH₂) 1705 (C=O), 1250 (C-F) 404 [M+H]⁺

Key Observations :

  • The tosyl group in and the target compound would exhibit characteristic S=O stretches near 1350 cm⁻¹ in IR.
  • Furan protons in the target compound would likely resonate at δ 6.2–7.4 in ¹H-NMR, distinct from phenyl or pyridine signals .

Biological Activity

Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological activities, and relevant case studies related to this compound, highlighting its antibacterial, antifungal, and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with tosylated ethyl carbamate. The general synthetic pathway can be summarized as follows:

  • Preparation of Tosylate : Tosyl chloride is reacted with ethyl carbamate in the presence of a base to form the tosylate derivative.
  • Furan Reaction : The tosylate is then reacted with a furan derivative under suitable conditions (e.g., solvent, temperature) to yield this compound.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. For instance, it was tested against Candida albicans and Aspergillus niger with the following MIC values:

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger128

These findings indicate that while the compound possesses antifungal activity, it may be less potent against certain fungal strains compared to its antibacterial effects .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values suggest that the compound has a moderate level of cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancer cells. Preliminary studies suggest that it may inhibit key metabolic pathways or disrupt cellular membranes, leading to cell death. Further research is required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited enhanced antibacterial activity through structural modifications, emphasizing the importance of furan moieties in enhancing bioactivity .
  • Anticancer Properties : A recent investigation into furan-based compounds highlighted their potential in targeting cancer cells via apoptosis pathways. The study found that modifications similar to those in this compound significantly increased cytotoxicity against breast and lung cancer cells .
  • Synergistic Effects : Research has also explored the synergistic effects when combined with other antimicrobial agents, showing enhanced efficacy against resistant bacterial strains when used in combination therapies .

Q & A

Q. What are the optimal synthetic routes for Benzyl (2-(furan-2-yl)-2-tosylethyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including carbamate formation, tosylation, and furan-ring functionalization. Key steps include:

  • Tosylation : Reacting the intermediate alcohol with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (hexane/ethyl acetate gradient) .
  • Carbamate Formation : Using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to protect the amine group. Reaction monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) is critical .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of TsCl) and reaction times (6–12 hours) improves yields (up to 60–70%). Solvent choice (e.g., THF for polar intermediates) and inert atmospheres (N₂) prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the furan proton (δ 7.4–7.6 ppm, multiplet), tosyl methyl (δ 2.4 ppm, singlet), and benzyl carbamate protons (δ 5.1 ppm, singlet) .
    • ¹³C NMR : Confirm carbamate carbonyl (δ 155–157 ppm) and tosyl sulfonyl (δ 145–148 ppm) groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 420.3 (calculated) validates purity .
  • IR Spectroscopy : Stretch frequencies for C=O (1700–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Testing : Use a tiered solvent approach (e.g., DMSO > DCM > THF > water) with UV-Vis spectroscopy (λ = 260 nm) to quantify solubility. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility is <0.1 mg/mL .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 3–10) at 25°C for 24 hours; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stable at pH 6–8 .
    • Thermal Stability : Store at –20°C (long-term) or 4°C (short-term) to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemistry?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/DCM) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • SHELX Workflow :
    • SHELXT : Solve the phase problem via dual-space methods. Input *.hkl files and refine using Patterson maps .
    • SHELXL : Refine anisotropic displacement parameters and validate with R1 < 0.05. Use the TWIN command for twinned crystals .
  • Validation : Check Flack parameter (near 0) to confirm absolute configuration .

Q. What in vitro assays are suitable for validating its biological activity, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • HIV Protease Inhibition :
    • Fluorogenic Assay : Use a substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) and measure fluorescence (λex = 340 nm, λem = 490 nm) upon cleavage. IC₅₀ values <10 μM indicate potency .
  • Anticancer Activity :
    • MTT Assay : Treat cancer cells (e.g., HeLa) for 48 hours and measure formazan absorbance (570 nm). EC₅₀ values <20 μM suggest efficacy .
    • Apoptosis : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptosis .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Data Reconciliation :
    • Assay Variability : Compare protocols (e.g., cell line origin, serum concentration). For example, discrepancies in IC₅₀ may arise from differences in HIV protease isoforms .
    • Structural Analogues : Perform SAR studies by synthesizing derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric groups .
  • Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with binding affinities to target pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.